1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by its unique structure, which incorporates a naphthalene moiety linked to a piperazine ring through a propanol chain. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
This compound is classified under various chemical categories, including:
The chemical structure can be denoted by its molecular formula, C17H22Cl2N2O2, indicating the presence of two hydrochloride groups associated with the piperazine component .
The synthesis of 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride features:
The compound's stereochemistry can significantly influence its biological properties, particularly in receptor binding and activity .
1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride can participate in various chemical reactions:
Understanding these reactions is crucial for developing derivatives with enhanced efficacy or reduced side effects .
The mechanism of action for 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride primarily involves interaction with neurotransmitter receptors:
This mechanism positions it as a candidate for further research in treating mood disorders .
The physical properties of 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride include:
Chemical properties include:
These properties are essential for formulating dosage forms and ensuring bioavailability .
1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride has potential applications in:
The ongoing research into this compound could pave the way for novel therapeutic agents targeting mental health issues .
The hybrid scaffold of 1-(naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride integrates two pharmacologically significant motifs: a bicyclic naphthalene system and a piperazine ring, linked via a propan-2-ol spacer. The compound's molecular formula is C₁₇H₂₄Cl₂N₂O₂ (MW: 359.29 g/mol), with the dihydrochloride salt enhancing solubility and bioavailability [7] [9].
Table 1: Key Structural Attributes of 1-(Naphthalen-2-yloxy)-3-piperazin-1-yl-propan-2-ol Dihydrochloride
| Component | Role in Structure | Pharmacological Impact | 
|---|---|---|
| Naphthalen-2-yloxy | Hydrophobic aromatic core | DNA intercalation; Enhanced membrane permeability | 
| Piperazine | Basic heterocycle with two nitrogen atoms | Solubility enhancement; Hydrogen bond acceptor/donor capacity | 
| Propan-2-ol linker | Flexible ethylene glycol-like spacer | Conformational adaptability for target fitting | 
| Dihydrochloride | Counterions for piperazine protonation | Improved crystallinity and dissolution kinetics | 
Table 2: Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₁₇H₂₄Cl₂N₂O₂ | 
| Molecular Weight | 359.29 g/mol | 
| SMILES Notation | C₁CN(CCN₁)CC(COC₂=CC₃=CC=CC=C₃C=C₂)O.Cl.Cl | 
| Hydrogen Bond Acceptors | 4 | 
| Hydrogen Bond Donors | 3 (including HCl salts) | 
Piperazine derivatives have evolved from early anthelmintics to versatile scaffolds in modern drug design. Their development timeline highlights key milestones:
Table 3: Evolution of Piperazine-Containing Therapeutics
| Era | Therapeutic Class | Example Agents | Role of Piperazine | 
|---|---|---|---|
| 1950s | Anthelmintics | Piperazine citrate | Paralysis of nematodes via chloride channel modulation | 
| 1980s | Antipsychotics | Trifluoperazine | Dopamine D₂ receptor antagonism | 
| 2000s | Antivirals | Indinavir (protease inhibitor) | Solubility enhancer for oral bioavailability | 
| 2010–Present | Anticancer/Antimicrobial hybrids | Naphthalene-piperazine conjugates | DNA intercalation; Multi-target kinase inhibition | 
Naphthalene significantly augments the pharmacokinetic behavior of piperazine hybrids through three mechanisms:
Metabolic Stability:The fused aromatic system resists oxidative metabolism by cytochrome P450 enzymes. Unlike aliphatic chains, naphthalene undergoes slow epoxidation, reducing first-pass effects. Metabolite studies indicate <10% conversion to 1,2-dihydroxynaphthalene in hepatic microsomes [2] [8].
Distribution and Protein Binding:
Table 4: Computed Pharmacokinetic Descriptors for Naphthalene-Containing Compounds
| Parameter | Value | Significance | 
|---|---|---|
| Octanol-Water Partition Coefficient (logP) | 3.1 | Optimal balance of hydrophobicity/hydrophilicity (Ro5 compliant) | 
| MDCK Permeability (nm/s) | >500 | High intestinal absorption potential | 
| Plasma Protein Binding (%) | 89 | Prolonged circulation half-life | 
| Blood-Brain Barrier Penetration (QPlogBB) | -0.23 | Moderate CNS access | 
| Skin Permeability (Kp, cm/h) | 0.11 | Suitable for topical formulations | 
Molecular Visualization: The naphthalene moiety (blue, rigid) and protonated piperazine (red, polar) create an amphiphilic profile, enabling simultaneous engagement with hydrophobic targets and aqueous solubility. The propan-2-ol linker (green) bridges these domains.
All compound names mentioned:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: